molecular formula C17H20ClNO B067677 Clofedanol, (S)- CAS No. 179764-49-9

Clofedanol, (S)-

Cat. No. B067677
M. Wt: 289.8 g/mol
InChI Key: WRCHFMBCVFFYEQ-KRWDZBQOSA-N
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Description

Clofedanol, (S)- is a synthetic compound that belongs to the class of antitussive agents. It is commonly used to treat cough and other respiratory disorders. The compound has gained significant attention in recent years due to its potential therapeutic benefits. In

Mechanism Of Action

The exact mechanism of action of Clofedanol, (S)- is not fully understood. However, it is believed to work by suppressing the cough reflex in the brainstem. The compound is also thought to have anti-inflammatory and analgesic effects, which may contribute to its therapeutic benefits.

Biochemical And Physiological Effects

Clofedanol, (S)- has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, Clofedanol, (S)- has been shown to reduce the sensitivity of sensory nerves, which may contribute to its analgesic effects.

Advantages And Limitations For Lab Experiments

Clofedanol, (S)- has several advantages for lab experiments. It is readily available and relatively inexpensive. The compound is also stable and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. Clofedanol, (S)- has low solubility in water, which may limit its use in aqueous systems. Additionally, the compound may have limited bioavailability in vivo, which may affect its effectiveness in animal models.

Future Directions

There are several future directions for research on Clofedanol, (S)-. One area of interest is the development of more effective formulations of the compound. This may involve the use of novel delivery systems, such as nanoparticles or liposomes. Another area of interest is the investigation of the compound's potential use in the treatment of other inflammatory disorders, such as inflammatory bowel disease (IBD) or multiple sclerosis (MS). Finally, further studies are needed to fully elucidate the mechanism of action of Clofedanol, (S)- and to identify potential targets for drug development.

Synthesis Methods

The synthesis of Clofedanol, (S)- involves the reaction of 2,2,2-trifluoroethanol with (S)-4-(4-chlorophenyl)-2-methyl-2-butanol in the presence of a base. The resulting product is then purified by recrystallization to obtain pure Clofedanol, (S)-.

Scientific Research Applications

Clofedanol, (S)- has been extensively studied for its potential therapeutic benefits. It has been shown to have antitussive, anti-inflammatory, and analgesic properties. The compound has been used in the treatment of various respiratory disorders, such as chronic obstructive pulmonary disease (COPD), asthma, and bronchitis. It has also been investigated for its potential use in the treatment of pain and inflammation associated with arthritis.

properties

CAS RN

179764-49-9

Product Name

Clofedanol, (S)-

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

IUPAC Name

(1S)-1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol

InChI

InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3/t17-/m0/s1

InChI Key

WRCHFMBCVFFYEQ-KRWDZBQOSA-N

Isomeric SMILES

CN(C)CC[C@](C1=CC=CC=C1)(C2=CC=CC=C2Cl)O

SMILES

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O

Origin of Product

United States

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